1,3-Bis(3,4-dimethoxyphenyl)but-2-en-1-one
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Overview
Description
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C20H22O5. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butenone backbone. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- typically involves the aldol condensation reaction. This reaction is performed under basic conditions, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which subsequently undergoes dehydration to yield the α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the aldol condensation reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic aromatic substitution can introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated ketones or alcohols.
Scientific Research Applications
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- involves its interaction with molecular targets through its α,β-unsaturated carbonyl group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon, leading to various biological and chemical effects. The compound’s aromatic rings also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-methyl-2-buten-1-one: Similar in structure but with different substituents on the aromatic rings.
1,5-Bis(4’-methoxyphenyl)-1,4-pentadien-3-one: Another compound with a similar backbone but different functional groups.
Uniqueness
2-Buten-1-one, 1,3-bis(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
61638-90-2 |
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Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-bis(3,4-dimethoxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C20H22O5/c1-13(14-6-8-17(22-2)19(11-14)24-4)10-16(21)15-7-9-18(23-3)20(12-15)25-5/h6-12H,1-5H3 |
InChI Key |
CMLRAMRCLMZLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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